N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a benzofuran ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Benzoylation: The thiazole intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Coupling with Benzofuran: The benzoylated thiazole is coupled with 7-ethoxybenzofuran-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or benzofuran derivatives.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxybenzamide
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide
Uniqueness
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide stands out due to its unique combination of a thiazole ring and a benzofuran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O4S/c1-2-32-20-15-9-14-19-16-21(33-24(19)20)26(31)29-27-28-22(17-10-5-3-6-11-17)25(34-27)23(30)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBCLNMOTPZBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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